3-(3,5-Dimethyl-adamantane-1-carbonyl)-1,1-dimethyl-thiourea
Overview
Description
3-(3,5-Dimethyl-adamantane-1-carbonyl)-1,1-dimethyl-thiourea is a complex organic compound characterized by its unique adamantane structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-adamantane-1-carbonyl)-1,1-dimethyl-thiourea typically involves the reaction of 3,5-dimethyladamantane-1-carbonyl chloride with 1,1-dimethyl-thiourea. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and product purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-adamantane-1-carbonyl)-1,1-dimethyl-thiourea undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3,5-Dimethyl-adamantane-1-carbonyl)-1,1-dimethyl-thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials due to its stability and rigidity.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-adamantane-1-carbonyl)-1,1-dimethyl-thiourea involves its interaction with specific molecular targets. The adamantane structure allows it to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to its observed effects in antiviral and anticancer research.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyladamantane-1-carbonyl chloride
- 1-(3-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}propyl)piperidine-4-carboxamide
Uniqueness
What sets 3-(3,5-Dimethyl-adamantane-1-carbonyl)-1,1-dimethyl-thiourea apart from similar compounds is its thiourea group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with biological targets are required .
Properties
IUPAC Name |
N-(dimethylcarbamothioyl)-3,5-dimethyladamantane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OS/c1-14-5-11-6-15(2,8-14)10-16(7-11,9-14)12(19)17-13(20)18(3)4/h11H,5-10H2,1-4H3,(H,17,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQIBWOMRIOWLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC(=S)N(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324765 | |
Record name | N-(dimethylcarbamothioyl)-3,5-dimethyladamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661592 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
324759-32-2 | |
Record name | N-(dimethylcarbamothioyl)-3,5-dimethyladamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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